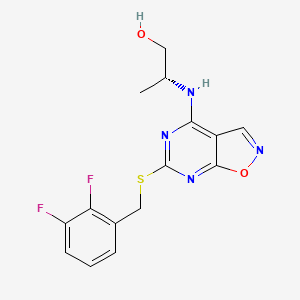
CXCR2 antagonist 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR2 antagonist 5 is a compound that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been investigated for its therapeutic potential in various inflammatory diseases and cancers .
Méthodes De Préparation
The synthesis of CXCR2 antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic routes typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of the compound.
Final Modifications: The final steps involve modifications such as deprotection or functional group transformations to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
CXCR2 antagonist 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: It is used to investigate the role of CXCR2 in cell signaling and migration, particularly in the context of inflammation and immune response.
Medicine: It has been explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain types of cancer
Industry: It may have applications in the development of new anti-inflammatory drugs and treatments for cancer
Mécanisme D'action
CXCR2 antagonist 5 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling pathways that mediate the migration and activation of neutrophils. The key molecular targets and pathways involved include:
G Protein-Coupled Receptor (GPCR) Signaling: CXCR2 is a GPCR, and its inhibition disrupts the signaling cascade that leads to neutrophil migration.
Phospholipase C (PLC) Pathway: Inhibition of CXCR2 prevents the activation of PLC, which is involved in the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
Phosphatidylinositol-3-Kinase (PI3K) Pathway: CXCR2 inhibition also affects the PI3K pathway, which plays a role in cell survival and migration .
Comparaison Avec Des Composés Similaires
CXCR2 antagonist 5 can be compared with other similar compounds that also target CXCR2 or related receptors:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound is unique in its specific binding affinity and the particular pathways it affects, making it a valuable tool in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C15H14F2N4O2S |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1 |
Clé InChI |
ZLRWWDGGLOPBOT-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
SMILES canonique |
CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















